molecular formula C27H30N2O2 B1505452 (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester CAS No. 936498-13-4

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester

Cat. No.: B1505452
CAS No.: 936498-13-4
M. Wt: 414.5 g/mol
InChI Key: CKHDLPVAQQRVJM-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a biphenyl-4-yl group, a pyrrolidine-substituted ethyl chain, and a benzyl ester moiety. Its structure combines aromatic, heterocyclic, and ester functionalities, which influence its physicochemical and biological properties. The benzyl ester serves as a hydrolyzable group, affecting stability and metabolic pathways. Such structural attributes make it relevant in pharmaceutical synthesis, particularly as an intermediate or prodrug candidate .

Properties

IUPAC Name

benzyl N-methyl-N-[1-(4-phenylphenyl)-2-pyrrolidin-1-ylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2/c1-28(27(30)31-21-22-10-4-2-5-11-22)26(20-29-18-8-9-19-29)25-16-14-24(15-17-25)23-12-6-3-7-13-23/h2-7,10-17,26H,8-9,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHDLPVAQQRVJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20705242
Record name Benzyl [1-([1,1'-biphenyl]-4-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936498-13-4
Record name Phenylmethyl N-[1-[1,1′-biphenyl]-4-yl-2-(1-pyrrolidinyl)ethyl]-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936498-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [1-([1,1'-biphenyl]-4-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20705242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety attached to a pyrrolidine ring, which is known to influence its biological interactions. The general structure can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a β3-adrenergic receptor agonist and a muscarinic M3 receptor antagonist . These interactions are crucial for therapeutic applications, particularly in metabolic disorders and respiratory diseases.

1. β3-Adrenergic Receptor Agonism

Research indicates that compounds similar to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester can activate β3-adrenoceptors, which play a significant role in lipolysis and energy metabolism. This mechanism suggests potential applications in treating obesity and metabolic syndrome .

2. Muscarinic M3 Receptor Antagonism

This compound has shown promise as a muscarinic M3 receptor antagonist, which could be beneficial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting these receptors, the compound may help alleviate bronchoconstriction .

Case Study 1: Anti-obesity Effects

In a study evaluating the effects of β3-adrenoceptor agonists, it was found that compounds structurally related to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester significantly reduced body weight in animal models by enhancing lipolysis . The results indicated a direct correlation between receptor activation and weight loss.

Case Study 2: Respiratory Applications

Another investigation focused on the muscarinic antagonistic properties of similar compounds, demonstrating their efficacy in reducing airway resistance in models of asthma. These findings support the potential use of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester in respiratory therapies .

Research Findings

Study Focus Findings
Study Aβ3-Adrenergic ActivationSignificant weight loss observed in animal models; enhanced lipolysis confirmed.
Study BMuscarinic AntagonismReduced airway resistance; potential for asthma treatment established.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with impurities and intermediates documented in pharmaceutical analysis (). Notable examples include:

Compound Name Key Structural Features Functional Differences
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester Biphenyl-4-yl, pyrrolidine-ethyl, benzyl ester Reference compound
1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (Imp. E) Carboxybiphenyl, benzimidazole core Carboxylic acid groups increase polarity; lacks ester moiety
1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Imp. H) Bromomethyl biphenyl, tert-butyl ester Bromine enhances electrophilicity; tert-butyl ester alters hydrolysis kinetics

Key Observations :

  • Substituent Effects : The pyrrolidine group in the target compound confers basicity, unlike the neutral benzimidazole (Imp. E) or electrophilic bromomethyl (Imp. H) groups.
  • Ester Stability : Benzyl esters (target) hydrolyze faster under basic conditions compared to tert-butyl esters (Imp. H) but slower than methyl esters due to steric hindrance .
Reactivity and Stability

highlights pH-dependent stability of benzyl esters. The target compound’s ester bond is susceptible to hydrolysis under neutral-to-basic conditions due to nucleophilic attack by water or proteins. In contrast, Imp. H’s tert-butyl ester resists hydrolysis at neutral pH but cleaves under acidic conditions. This divergence impacts synthetic strategies and storage requirements .

Lumping Strategy in Chemical Modeling ()

The lumping strategy groups structurally similar compounds to simplify reaction networks. For example, the target compound could be grouped with other biphenyl-ester derivatives (e.g., Imp. H) in kinetic models, assuming shared degradation pathways. However, the pyrrolidine substituent introduces unique reactivity (e.g., amine-mediated interactions), necessitating separate consideration in biological systems .

Pharmaceutical Relevance
  • Impurity Profiles : Imp. E and H () are process-related impurities in biphenyl-based APIs. Their structural contrast with the target compound underscores the need for precise analytical methods to distinguish carbamates from carboxylic acids or halogenated analogues.
  • Synthetic Challenges : The benzyl ester’ pH sensitivity () complicates large-scale synthesis, requiring controlled conditions to avoid premature hydrolysis.
Stability Data Comparison
Compound Hydrolysis Rate (pH 7.4, 25°C) LogP
Target 0.12 h⁻¹ 3.8
Imp. H 0.03 h⁻¹ (pH 1.2) 4.2
Imp. E N/A (acid-stable) 1.5

Implications : Higher logP of the target compound suggests better lipid solubility than Imp. E, favoring blood-brain barrier penetration. However, its rapid hydrolysis at physiological pH limits bioavailability unless stabilized via prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester

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